5-Chlorochroman-3-one is an organic compound belonging to the class of chromanones. Chromanones are a type of heterocyclic compound featuring a six-membered oxygen-containing ring fused to a benzene ring. These compounds are often found as structural motifs in various naturally occurring and synthetic compounds with diverse biological activities, making them valuable building blocks in pharmaceutical and chemical research. [] 5-Chlorochroman-3-one specifically, with its chlorine atom at the 5th position, presents a unique platform for further derivatization and exploration in various scientific disciplines.
5-Chlorochroman-3-one is a significant chemical compound in organic chemistry, belonging to the class of chromanones. This compound is characterized by a chlorinated chroman structure, which has garnered interest due to its potential applications in pharmaceuticals and other fields. The systematic study of 5-chlorochroman-3-one includes its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and scientific applications.
5-Chlorochroman-3-one is classified as a chromanone, a type of flavonoid-like compound. Its molecular formula is , and it features a benzopyran structure with a chlorine substituent at the fifth position. This compound can be sourced from various synthetic pathways that utilize readily available starting materials.
The synthesis of 5-chlorochroman-3-one can be achieved through several methods:
These methods highlight the versatility in synthesizing 5-chlorochroman-3-one and its derivatives, allowing for efficient production under various conditions.
The molecular structure of 5-chlorochroman-3-one consists of a fused benzene ring and a pyran ring. The presence of the chlorine atom at the fifth position affects both the electronic properties and reactivity of the compound.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically used to confirm the structure, revealing characteristic peaks corresponding to the functional groups present.
5-Chlorochroman-3-one participates in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The physical properties of 5-chlorochroman-3-one include:
Chemical properties include:
These properties are critical for determining its handling and storage conditions in laboratory settings.
5-Chlorochroman-3-one has several notable applications:
The versatility of 5-chlorochroman-3-one makes it an important compound in various scientific fields, highlighting its relevance in ongoing research and development efforts.
The synthesis of 5-chlorochroman-3-one exemplifies innovations in halogenated heterocycle construction. A pivotal advancement involves the cyclization of functionalized ketones, where α-chloro-α-chlorosulfenyl ketones undergo intramolecular electrophilic cyclization. This method leverages the dual reactivity of sulfenyl chlorides to form the chroman ring system regioselectively at the ortho-position of phenolic precursors, yielding 5-chlorochroman-4-one derivatives in a single step [1]. Alternatively, the Baylis-Hillman approach enables efficient chromene formation. As demonstrated in HCV inhibitor synthesis, 6-chlorosalicylaldehyde reacts with acrolein under DABCO catalysis, yielding 5-chloro-2H-chromene-3-carboxaldehyde (precursor to chroman-3-one) in 72% yield. Subsequent oxidation and reduction steps complete the chroman scaffold [3].
Table 1: Comparative Synthetic Methods for 5-Chlorochroman Intermediates
Method | Key Starting Material | Reaction Conditions | Yield | Reference |
---|---|---|---|---|
Sulfenyl Chloride Cyclization | α-Chloro-α-chlorosulfenyl ketone | Mild base, RT | Moderate | [1] |
Baylis-Hillman Cyclization | 6-Chlorosalicylaldehyde | DABCO, dioxane, 95°C | 72% | [3] |
Silver Oxide Oxidation | Chromene-3-carboxaldehyde | Ag₂O, NaOH, ethanol, 85°C | High | [3] |
Sodium Amalgam Reduction | Chromene-3-carboxylic acid | Na(Hg), ethanol, reflux | Excellent | [3] |
These routes highlight strategic halogen placement: Pre-installing chlorine at the salicylaldehyde para-position (C6) ensures regioselective cyclization and prevents polyhalogenation. The crystalline nature of intermediates like chromene aldehyde 4 facilitates purification, addressing a limitation of earlier low-yielding routes [3] [1].
Optimizing sustainability in chroman synthesis focuses on atom economy and reagent selection. The Baylis-Hillman route exemplifies this by consolidating ring formation and functionalization: the cyclization between salicylaldehyde and acrolein generates a C–C bond and the chromene core in one pot, minimizing step count and waste [3]. For chlorination, electrophilic aromatic substitution (EAS) using Cl₂ or in situ-generated Cl⁺ remains prevalent, but recent advances employ catalytic chloride recycling. For example, trichloroisocyanuric acid (TCCA) serves as a stable chlorine source, producing HCl as the only by-product, which can be trapped or neutralized in biphasic systems [1].
Solvent reduction is achieved via aqueous-phase cyclizations. The sodium amalgam reduction of unsaturated acid 5 to chroman 6 uses ethanol-water mixtures, avoiding hazardous organic solvents. Similarly, silver oxide oxidation of aldehyde 4 employs ethanol as a renewable reaction medium [3]. These methods align with green metrics: The overall 10.7% yield for the eight-step HCV inhibitor synthesis (including chroman intermediates) represents a >10× improvement over prior routes, significantly reducing E-factors [3].
The formation of 5-chlorochroman-3-one hinges on two critical mechanistic steps: regioselective EAS and ring-closure stereoelectronics.
Biocatalysis offers routes to enantioenriched 5-chlorochroman-3-ones, circumventing traditional resolution. Whole-cell systems from unconventional yeasts (e.g., Candida parapsilosis, Rhodotorula glutinis) exhibit high tolerance to organochlorine intermediates, enabling in vivo reduction or oxidation. For instance, ketoreductases from thermotolerant yeasts catalyze asymmetric reduction of prochiral 3-keto groups, achieving >95% ee in chroman-3-ols, which oxidize to enantioenriched 3-ones [5].
Table 2: Biocatalytic Approaches for Enantioselective Chroman Synthesis
Biocatalyst Type | Reaction | Enantioselectivity | Conditions | Limitations |
---|---|---|---|---|
Wild-Type Yeast Whole Cells | Ketone reduction | 70–95% ee | Aqueous buffer, 30–37°C | Byproduct formation |
Engineered Ketoreductases | Dynamic kinetic resolution | >99% ee | Organic cosolvent (≤20% v/v) | Substrate inhibition |
Extremophilic Fungal Enzymes | Epoxidation/ring expansion | 80–90% ee | 45–70°C, acidic pH | Low volumetric productivity |
Genetic engineering enhances performance: Immobilizing Saccharomyces cerevisiae alcohol dehydrogenase on chitosan improves stability during 3-keto reduction, allowing 10 reaction cycles with <5% activity loss. Similarly, enzyme cascades combine haloperoxidases (for C5 chlorination) with ketoreductases, enabling one-pot deracemization. Extremophilic yeasts (e.g., acid-tolerant Pichia spp.) are particularly valuable, as their enzymes function efficiently under the acidic conditions required for chroman ring stability, minimizing substrate decomposition [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: